N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(2-phenylethyl)ethanediamide
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Overview
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and an ethanediamide moiety
Preparation Methods
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by further functionalization to introduce the thieno and ethanediamide groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity .
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its heterocyclic nature, it may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers, where its unique structural features contribute to the desired properties of the final products.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thieno[3,4-c]pyrazole core can interact with active sites of enzymes, leading to inhibition or activation of enzymatic functions. Additionally, the ethanediamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide can be compared with other similar compounds, such as:
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide: This compound has a similar thieno[3,4-c]pyrazole core but differs in the substituent groups, which can lead to variations in its chemical and biological properties.
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-methoxyphenyl)ethyl]ethanediamide: The presence of a methoxy group in this compound can influence its reactivity and interactions with biological targets.
The uniqueness of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(2-phenylethyl)ethanediamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-19(2,3)23-16(14-11-26-12-15(14)22-23)21-18(25)17(24)20-10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJCARMCTVISHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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